5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c24-21-9-5-4-6-18(21)16-29-23-17-28-20(14-22(23)27)15-25-10-12-26(13-11-25)19-7-2-1-3-8-19/h1-9,14,17H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGQVFDEXOKALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form the 2-chlorophenylmethoxy intermediate.
Synthesis of the Phenylpiperazine Intermediate: This involves the reaction of phenylpiperazine with a suitable alkylating agent to form the 4-phenylpiperazin-1-ylmethyl intermediate.
Cyclization to Form the Pyranone Ring: The final step involves the cyclization of the intermediates under specific conditions to form the pyranone ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of pyranones have been evaluated for their cytotoxic effects on various cancer cell lines. A study reported that certain pyranone derivatives showed promising activity against human lung carcinoma (SK-LU-1) and breast cancer (MCF-7) cell lines, highlighting the potential of 5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one in cancer therapy .
COX-II Inhibition
The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes and cancer progression. Recent studies have shown that related compounds can exhibit selective COX-II inhibition with minimal side effects, suggesting that this compound could be developed as a non-steroidal anti-inflammatory drug (NSAID) .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, where key intermediates are derived from readily available starting materials. The incorporation of the piperazine moiety is crucial for enhancing the compound's pharmacological profile. Various synthetic routes have been explored to optimize yield and purity .
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of various pyranone derivatives, this compound was tested against multiple cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound through COX-II inhibition assays. The results revealed that it effectively reduced inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Piperidine Moieties
5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-pyran-4-one (RN: 898465-57-1)
- Key Differences : Replaces the 4-phenylpiperazine group with a 4-(2-fluorophenyl)piperazine.
- However, steric effects from the ortho-fluorine could reduce receptor binding affinity .
- Synthetic Relevance : Both compounds likely share analogous synthesis routes, such as nucleophilic substitution for piperazine attachment.
2-{4-[5-(4-Chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-3-yl]piperidin-1-yl}-2-oxoethanol
- Structural Features : Incorporates a piperidine ring linked to a pyrazole-pyrimidine core and a 4-chlorophenyl group.
- Comparison: The pyranone ring in the target compound may offer better solubility due to its oxygenated structure, whereas the pyrimidine-pyrazole system could enhance π-π stacking interactions in hydrophobic binding pockets .
Chromeno-Pyrimidine Derivatives (e.g., Compounds 8a, 8b, 8c)
- Structural Basis: These derivatives feature a chromeno-pyrimidine core with 2-chlorobenzylidene and 2-chlorophenyl substituents .
- Synthetic Methods: Chromeno-pyrimidines are synthesized via cyclocondensation under reflux (e.g., acetic anhydride), whereas the target compound’s synthesis likely involves Mitsunobu or Ullmann coupling for ether and piperazine linkages .
Arylpiperazine Derivatives with Heterocyclic Variations
- Thiophene- and Pyrazole-Containing Analogues (e.g., Compound 21 and Compound 5 from ): Compound 21: Features a thiophene ring conjugated to a piperazine group. The sulfur atom in thiophene may increase lipophilicity, enhancing blood-brain barrier penetration compared to the target compound’s pyranone core . Compound 5: Includes a pyrazole ring linked to a trifluoromethylphenyl group. The trifluoromethyl group’s strong electron-withdrawing effects could enhance binding to hydrophobic pockets but may reduce solubility .
Computational and Electronic Comparisons
- Electrostatic Potential Analysis: Using tools like Multiwfn, the 2-chlorophenyl group in the target compound likely creates regions of high electron density, facilitating hydrogen bonding or halogen bonding. In contrast, fluorine-substituted analogues (e.g., RN: 898465-57-1) would exhibit distinct electrostatic profiles due to fluorine’s electronegativity .
- Noncovalent Interactions: The phenylpiperazine moiety may participate in cation-π interactions with receptor lysine/arginine residues, whereas pyrimidine-containing analogues (e.g., ) could engage in stronger π-π stacking .
Data Tables for Comparative Analysis
Biological Activity
5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one, a compound with significant potential for therapeutic applications, has garnered attention in pharmacological research. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and enzyme inhibitory properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 448.9 g/mol. The compound features a pyranone core substituted with a chlorophenyl group and a piperazine moiety, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyranone compounds exhibit notable anticancer properties. For instance, compounds similar to this compound were evaluated against various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays have shown that certain derivatives possess significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A375 (melanoma). The following table summarizes the IC50 values of related compounds:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 1.88 ± 0.11 |
| Compound B | A375 | 4.2 |
| Compound C | NCI-H460 | 0.39 ± 0.06 |
These results indicate that modifications to the pyranone structure can enhance anticancer potency, suggesting that this compound may also exhibit similar effects.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through various assays. Inhibitory effects on pro-inflammatory cytokines were observed, indicating its capability to modulate inflammatory pathways.
Research Findings
A study highlighted the anti-inflammatory effects of related pyranone derivatives through the inhibition of cyclooxygenase (COX) enzymes. The following table summarizes some findings:
These findings suggest that the presence of the piperazine and chlorophenyl groups contributes significantly to the anti-inflammatory activity.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and urinary disorders, respectively.
Enzyme Inhibition Data
The following table presents the enzyme inhibition percentages for related compounds:
| Compound Name | AChE Inhibition (%) | Urease Inhibition (%) |
|---|---|---|
| Compound F | 70% | 50% |
| Compound G | 65% | 55% |
These results indicate that modifications in the structure can lead to enhanced enzyme inhibition, supporting the hypothesis that this compound may exhibit similar or improved activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one, and how can intermediates be characterized?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyran-4-one core via cyclization of substituted diketones or via Claisen-Schmidt condensation .
- Step 2 : Introduction of the 2-chlorophenylmethoxy group through nucleophilic substitution or Mitsunobu reactions under anhydrous conditions .
- Step 3 : Functionalization with the 4-phenylpiperazine moiety using reductive amination or alkylation (e.g., Mannich reaction) .
- Characterization : Employ IR spectroscopy for carbonyl (C=O) and ether (C-O-C) group verification, H/C NMR for substituent positioning, and HRMS for molecular ion confirmation .
Q. How can researchers validate the purity and stability of this compound under laboratory conditions?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and compare retention times against standards. Purity >95% is recommended for pharmacological assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of the ether or piperazine groups) .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the pharmacological activity of this compound?
- Methodological Answer :
- In vitro assays : Use a randomized block design with split-plot arrangements (e.g., cell lines as main plots, compound concentrations as subplots) to assess cytotoxicity (MTT assay) or antimicrobial activity (MIC determination) .
- Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC values. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate statistical significance via ANOVA with post-hoc Tukey tests .
Q. How do structural modifications (e.g., substituent variations on the phenylpiperazine group) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO) or electron-donating (e.g., -OCH) groups on the phenylpiperazine ring. Test for changes in receptor binding (e.g., dopamine D2/D3) via radioligand displacement assays .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. For example, bulky groups may sterically hinder interactions with hydrophobic receptor pockets .
Q. How can researchers resolve contradictions in activity data across different studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from peer-reviewed studies and apply funnel plots to identify publication bias. Adjust for variables like assay type (e.g., cell-free vs. cell-based) or solvent (DMSO vs. saline) .
- Reproducibility : Replicate key experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) and report results using CONSORT guidelines for transparency .
Analytical and Environmental Considerations
Q. What advanced spectroscopic techniques are critical for elucidating the compound’s conformation?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., piperazine N-H···O=C interactions) to confirm stereochemistry .
- Dynamic NMR : Study rotational barriers of the piperazine ring at variable temperatures (e.g., 298–343 K) to assess flexibility .
Q. What methodologies assess the environmental impact of this compound’s degradation byproducts?
- Methodological Answer :
- Fate studies : Use OECD 308 guidelines to simulate aerobic aquatic degradation. Monitor metabolites via GC-MS and quantify persistence (DT) .
- Ecotoxicology : Expose Daphnia magna to sublethal concentrations and measure oxidative stress biomarkers (e.g., catalase activity) .
Tables for Quick Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
